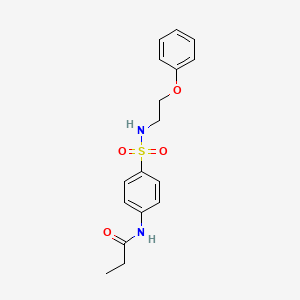

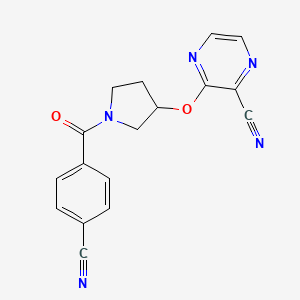

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide” were not found, a related compound, a series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, was synthesized using aniline as a starting compound . The newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide and related compounds have been utilized in the synthesis of novel polymers with enhanced properties. For instance, Mehdipour‐Ataei et al. (2004) synthesized novel thermally stable polyimides using a sulfone ether amide diamine derived from a precursor similar to this compound. These polyimides exhibited excellent thermal stability and mechanical properties, making them suitable for high-performance applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Biochemical Applications

In the biochemical domain, compounds structurally related to this compound have been explored for their potential biological activities. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, starting from a compound akin to this compound, demonstrating effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. This suggests potential applications in designing inhibitors for various enzymes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Materials Science and Engineering

In materials science, the application of this compound-related compounds extends to the development of advanced materials. Liu et al. (2012) employed sulfonated aromatic diamines, structurally similar to this compound, to prepare novel thin-film composite nanofiltration membranes. These membranes exhibited improved water flux and dye rejection capabilities, highlighting their potential in wastewater treatment and dye separation processes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Propriétés

IUPAC Name |

N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYAHPSWNBZLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735113.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2735114.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2735121.png)

![8-[(3,4-Diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2735125.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)

![[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2735134.png)